molecular formula C17H13N3O2S B12788724 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone CAS No. 81762-59-6

3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone

Cat. No.: B12788724
CAS No.: 81762-59-6
M. Wt: 323.4 g/mol
InChI Key: SBHZQFWKHMGMJI-UHFFFAOYSA-N
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Description

3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone (CAS 81762-59-6) is a synthetic organic compound featuring a quinazolinone core fused with a benzothiazole ring system. This complex heterocyclic structure is of significant interest in medicinal chemistry research due to its potential as a privileged scaffold for developing biologically active molecules. Quinazolinone derivatives are extensively investigated for their diverse pharmacological properties, including potential applications as kinase inhibitors, antimicrobial agents, and antitumor compounds . The molecular formula of this compound is C17H13N3O2S, and it is characterized by its specific structural configuration, which can be represented by the SMILES notation: n1(-c2nc3c(OC)cccc3s2)c(c4ccccc4nc1C)=O . Researchers value this compound as a key intermediate or precursor for synthesizing more complex derivatives and for structure-activity relationship (SAR) studies. Its mechanism of action in biological systems is area-specific, but quinazolinones, in general, have been reported to interact with various enzymatic targets, such as protein kinases, and to exhibit DNA intercalation properties . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

81762-59-6

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

3-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylquinazolin-4-one

InChI

InChI=1S/C17H13N3O2S/c1-10-18-12-7-4-3-6-11(12)16(21)20(10)17-19-15-13(22-2)8-5-9-14(15)23-17/h3-9H,1-2H3

InChI Key

SBHZQFWKHMGMJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=NC4=C(C=CC=C4S3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone typically involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . This method is efficient and yields the desired benzothiazole derivatives in good quantities. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Scientific Research Applications

Structure

The structure of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone includes a quinazolinone core substituted with a methoxy-benzothiazole moiety, which contributes to its biological activity.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .
  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted its efficacy against breast cancer cells, where it inhibited cell proliferation and induced cell death .

Antimicrobial Activity

Research indicates that 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone possesses antimicrobial properties. It has been tested against various bacterial strains:

  • Mechanism : The compound disrupts bacterial cell walls and inhibits protein synthesis .
  • Case Study : In a study conducted by the American Society for Microbiology, the compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

  • Research Findings : Studies have shown that it reduces levels of pro-inflammatory cytokines in vitro, indicating its potential use in conditions like rheumatoid arthritis .

Lead Compound for New Drugs

Due to its diverse biological activities, 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone is being explored as a lead compound for new drug development:

  • Modification and Optimization : Researchers are modifying the structure to enhance potency and selectivity against specific targets.
  • Combination Therapies : There is ongoing research into using this compound in combination with other therapeutic agents to improve efficacy against resistant strains of bacteria or cancer cells.

Formulation Development

The formulation of this compound into effective delivery systems is also under investigation:

  • Nanoparticle Systems : Encapsulation in nanoparticles is being studied to improve bioavailability and targeted delivery to tumor sites .

Safety and Toxicology Studies

Safety assessments are critical for any potential therapeutic application:

  • Preliminary toxicological studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and safety in humans .

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences and Implications

Benzothiazole vs. Triazole/Thiadiazole Moieties: The benzothiazole group in the target compound is structurally distinct from triazole or thiadiazole substituents. Benzothiazoles are known for their planar, aromatic structure, which may improve DNA intercalation or enzyme inhibition compared to triazoles . Triazole-containing derivatives (e.g., ) are synthesized via efficient click chemistry, enabling rapid diversification.

Methoxy Group Influence: The 4-methoxy group on the benzothiazole ring enhances electron density, which could increase binding affinity to targets like kinases or receptors. This contrasts with non-polar substituents (e.g., methyl or halogens in fluorophenyl derivatives ), which may prioritize lipophilicity over solubility .

Synthetic Accessibility :

  • Triazole and thiadiazole derivatives benefit from modular synthesis (e.g., click chemistry or condensation), whereas the target compound’s benzothiazole linkage may involve multi-step reactions, as seen in analogous syntheses (e.g., ).

Biological Activity

3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone is a compound that belongs to the quinazolinone class, which has been widely studied for its diverse biological activities. This article provides a detailed overview of its biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone can be represented as follows:

C12H10N2O1S\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_1\text{S}

Molecular Characteristics

  • Molecular Weight : 218.29 g/mol
  • IUPAC Name : 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methylquinazolin-4(3H)-one

1. Anticancer Activity

Quinazolinone derivatives have shown significant anticancer properties. In particular, studies have demonstrated that compounds similar to 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone exhibit cytotoxic effects against various cancer cell lines.

Case Study Findings :

  • A study evaluated the cytotoxicity of related quinazolinones against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The compound showed IC50 values of 10 µM for PC3 and MCF-7 cells, indicating potent anticancer activity .
Cell LineIC50 (µM)
PC310
MCF-710
HT-2912

2. Antibacterial Activity

Quinazoline derivatives have also been tested for antibacterial properties. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings :
A study highlighted that quinazoline derivatives exhibited superior antibacterial activity compared to traditional antibiotics like penicillin . The compound was particularly effective against strains such as Escherichia coli and Staphylococcus aureus .

3. Antifungal Activity

The antifungal potential of quinazolinones has been explored in various studies. The compound showed promising results against common fungal pathogens including Candida albicans and Aspergillus niger .

Fungal StrainActivity Level
Candida albicansModerate
Aspergillus nigerHigh

4. Anti-inflammatory Activity

In preclinical models, the compound exhibited anti-inflammatory effects comparable to indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID). This suggests its potential use in treating inflammatory conditions .

5. Other Pharmacological Activities

Additional studies have reported various other biological activities associated with quinazoline derivatives:

  • Antioxidant Activity : Some derivatives inhibited aldehyde oxidase significantly.
  • Analgesic Activity : Demonstrated pain-relieving properties in animal models.
  • Anticonvulsant Activity : Showed efficacy in reducing seizure frequency in tested models .

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